

A Comparative Spectral Analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and Its Analogs

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Compound of Interest

Compound Name: Methyl 4-Oxotetrahydrothiophene-3-carboxylate

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In the landscape of heterocyclic chemistry, thiophene derivatives hold a significant position due to their wide range of applications in medicinal chemistry and materials science. This guide presents a detailed comparative spectral analysis of **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** and its closely related analog, Ethyl 4-Oxotetrahydrothiophene-3-carboxylate. The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral characteristics of these compounds, supported by experimental data.

Introduction to the Core Structures

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a sulfur-containing heterocyclic compound with the molecular formula $C_6H_8O_3S$. Its structure features a five-membered tetrahydrothiophene ring with a ketone group at the 4-position and a methyl carboxylate group at the 3-position. The ethyl analog, Ethyl 4-Oxotetrahydrothiophene-3-carboxylate, differs by the substitution of the methyl ester with an ethyl ester group. This seemingly minor structural modification can lead to discernible differences in their spectral properties.

Comparative Spectral Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry for **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** and **Ethyl 4-Oxotetrahydrothiophene-3-carboxylate**.

Table 1: ^1H NMR Spectral Data (CDCl_3 , 400 MHz)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate	3.75	s	3H	-OCH ₃
	3.60 - 3.40	m	2H	-CH ₂ -S-
	3.10 - 2.90	m	2H	-CH ₂ -C=O
	3.85	t, J=6.0 Hz	1H	-CH-C=O
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate	4.20	q, J=7.1 Hz	2H	-OCH ₂ CH ₃
	1.28	t, J=7.1 Hz	3H	-OCH ₂ CH ₃
	3.62 - 3.42	m	2H	-CH ₂ -S-
	3.12 - 2.92	m	2H	-CH ₂ -C=O
	3.87	t, J=6.0 Hz	1H	-CH-C=O

Table 2: ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Compound	Chemical Shift (δ , ppm)	Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate	205.1	C=O (ketone)
168.5	C=O (ester)	
52.3	-OCH ₃	
48.2	-CH-C=O	
37.5	-CH ₂ -C=O	
30.1	-CH ₂ -S-	
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate	205.0	C=O (ketone)
168.1	C=O (ester)	
61.5	-OCH ₂ CH ₃	
14.2	-OCH ₂ CH ₃	
48.3	-CH-C=O	
37.6	-CH ₂ -C=O	
30.2	-CH ₂ -S-	

Table 3: FTIR Spectral Data (KBr, cm⁻¹)

Compound	Wavenumber (cm ⁻¹)	Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate	1745	C=O stretch (ester)
	1715	C=O stretch (ketone)
	2950, 2880	C-H stretch (aliphatic)
	1250	C-O stretch (ester)
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate	1740	C=O stretch (ester)
	1715	C=O stretch (ketone)
	2980, 2930	C-H stretch (aliphatic)
	1245	C-O stretch (ester)

Table 4: Mass Spectrometry Data (EI-MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Methyl 4-Oxotetrahydrothiophene-3-carboxylate	160	129, 101, 73, 59
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate	174	129, 101, 87, 73

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a PerkinElmer Spectrum Two FTIR spectrometer. Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

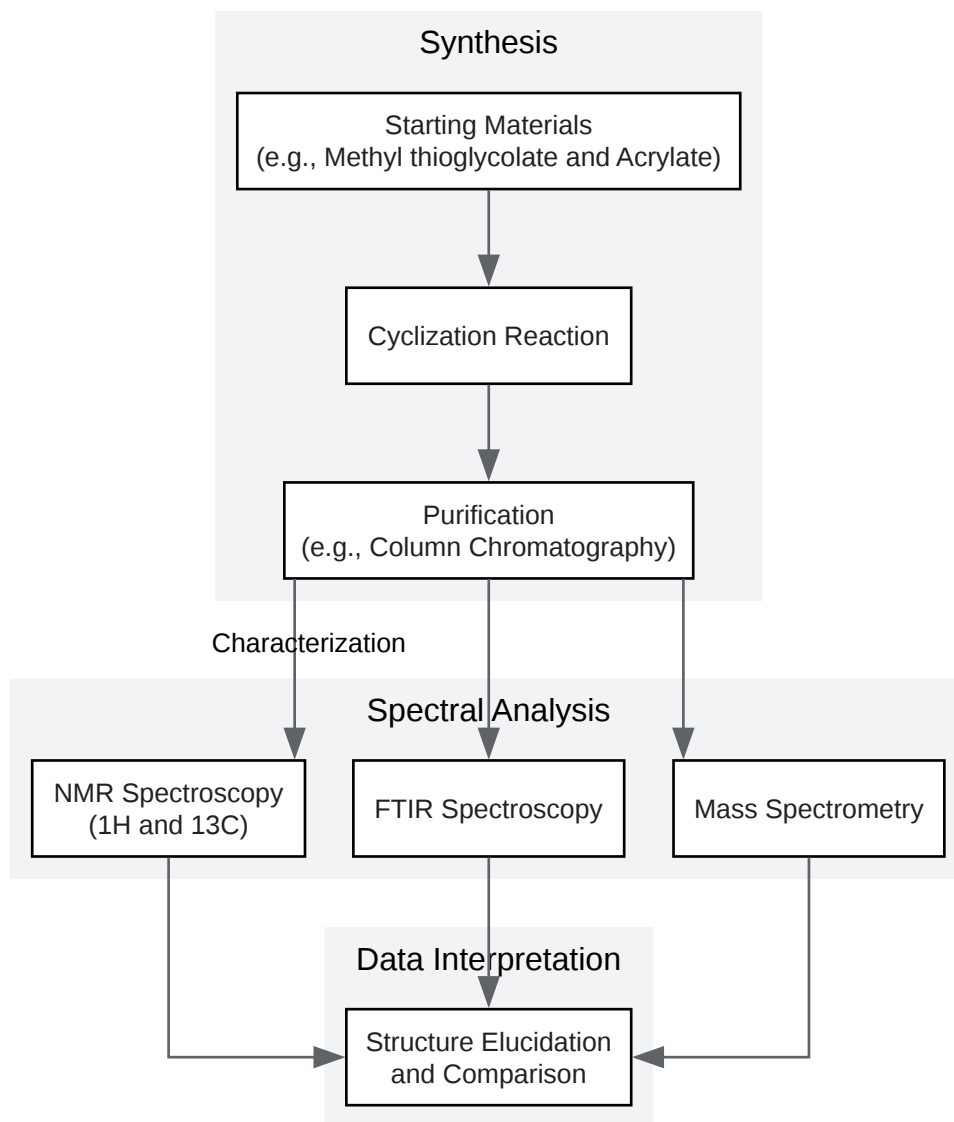
Mass Spectrometry (MS)

Electron ionization mass spectra (EI-MS) were obtained on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer. The ionization energy was set to 70 eV.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectral analysis of the target compounds is illustrated below.

General Workflow for Synthesis and Spectral Analysis



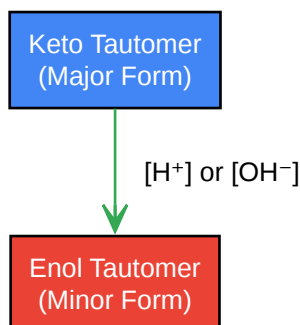
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Caption: Workflow from synthesis to spectral analysis.

Signaling Pathway and Logical Relationships

The keto-enol tautomerism is a key chemical property of these β -keto esters, influencing their reactivity and spectral characteristics.

Keto-Enol Tautomerism



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Caption: Equilibrium between keto and enol forms.

This comparative guide provides a foundational dataset for researchers working with **Methyl 4-Oxotetrahydrothiophene-3-carboxylate** and its analogs. The detailed experimental protocols and spectral data will aid in the identification, characterization, and further development of novel thiophene-based compounds.

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